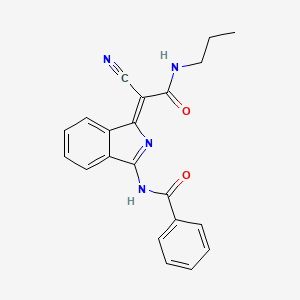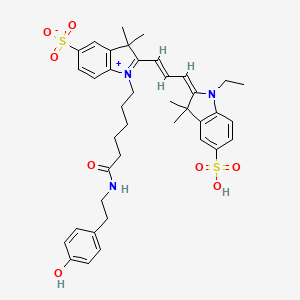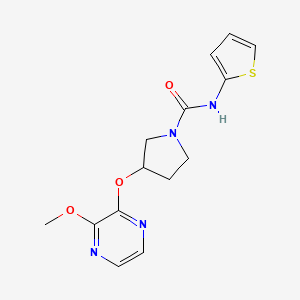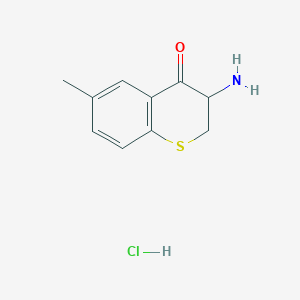
3-chloro-N-(3,5-dichlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3,5-dichlorophenyl)propanamide is a chemical compound with the formula C9H8Cl3NO. It has a molecular weight of 252.52 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with a chlorine atom on the third carbon and a 3,5-dichlorophenyl group attached to the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Herbicide and Environmental Impact
- Propanil in Agriculture : Propanil, a closely related compound to 3-chloro-N-(3,5-dichlorophenyl)propanamide, is utilized as a post-emergent herbicide in paddy rice cultivation. Its concentrations in paddy soil and adjacent wetlands were studied, revealing its presence in soil and water up to 14 days after application and its accumulation in certain wetland plants, which could have implications for human consumption (Perera, Burleigh, & Davis, 1999).
Photocatalytic Degradation
- Degradation by Titanium Dioxide : The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide, similar to the target compound, was studied. It was found that both UV-A and solar light can effectively degrade these compounds, leading to mineralization and formation of less harmful substances (Sturini, Fasani, Prandi, & Albini, 1997).
Synthesis and Antimicrobial Properties
- Antimicrobial Synthesis : Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, a group related to this compound, were synthesized and displayed antibacterial and antifungal activity. The synthesis and antimicrobial properties of these compounds suggest potential applications in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Nonlinear Optical Materials
- Organic Electro-Optic Applications : N-(2-Chlorophenyl)-(1-propanamide), a compound structurally related to this compound, has been synthesized and studied for its potential as a nonlinear organic material. Its suitability for electro-optic and nonlinear optical applications was explored, indicating a possible avenue for use in advanced optical technologies (Prabhu & Rao, 2000).
Crystal Structure Analysis
- Herbicidal Activity and Structure : Research on compounds like N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, which share a similar structural framework with this compound, revealed effective herbicidal activity. Their crystal structure was analyzed, contributing to the understanding of their function and potential use in agriculture (Liu et al., 2007).
Wirkmechanismus
Pharmacokinetics
Therefore, its bioavailability and how it is processed within the body remain unknown .
Result of Action
The molecular and cellular effects of 3-chloro-N-(3,5-dichlorophenyl)propanamide’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific knowledge of this compound’s mode of action and pharmacokinetics, it is challenging to predict how environmental factors might impact its activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-(3,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c10-2-1-9(14)13-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUPAZRVTYKCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)
![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)
![2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2371797.png)
![{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2371798.png)


![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)

![5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2371806.png)

![1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2371812.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2371813.png)
![methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate](/img/structure/B2371814.png)
